molecular formula C21H33NSn B1394211 7-(Tributylstannyl)isoquinoline CAS No. 1161975-56-9

7-(Tributylstannyl)isoquinoline

Cat. No.: B1394211
CAS No.: 1161975-56-9
M. Wt: 418.2 g/mol
InChI Key: PPOVERCSHTXLIP-UHFFFAOYSA-N
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Description

7-(Tributylstannyl)isoquinoline is an organotin compound that features a stannyl group attached to the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Tributylstannyl)isoquinoline typically involves the stannylation of isoquinoline derivatives. One common method is the palladium-catalyzed stannylation reaction, where isoquinoline is reacted with tributyltin chloride in the presence of a palladium catalyst and a base . This reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7-(Tributylstannyl)isoquinoline undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in coupling reactions.

    Electrophiles: Such as halides for substitution reactions.

    Bases: To deprotonate and activate the stannyl group.

Major Products: The major products formed from these reactions depend on the specific reagents used. For example, in a Stille coupling reaction, the product would be a new carbon-carbon bonded compound with the isoquinoline moiety.

Scientific Research Applications

7-(Tributylstannyl)isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Tributylstannyl)isoquinoline exerts its effects is primarily through its reactivity in organic synthesis. The stannyl group acts as a nucleophile, facilitating various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

    7-(Tributylstannyl)quinoline: Similar structure but with a quinoline ring.

    7-(Tributylstannyl)indole: Contains an indole ring instead of isoquinoline.

Uniqueness: 7-(Tributylstannyl)isoquinoline is unique due to its specific reactivity profile and the stability of the stannyl group attached to the isoquinoline ring. This makes it particularly useful in certain synthetic applications where other stannylated compounds might not be as effective .

Properties

IUPAC Name

tributyl(isoquinolin-7-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1,3-7H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOVERCSHTXLIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC2=C(C=C1)C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676719
Record name 7-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161975-56-9
Record name 7-(Tributylstannyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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